

Stampidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

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An overview of the potent nucleoside reverse transcriptase inhibitor, **Stampidine**, including its mechanism of action, preclinical efficacy, safety profile, and detailed experimental methodologies.

Introduction

Stampidine (STAMP), a novel aryl phosphate derivative of stavudine (d4T), has emerged as a promising nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to other NRTIs.[1][2][3] This technical guide provides a comprehensive overview of **Stampidine**, consolidating key data on its mechanism of action, preclinical and early clinical development, and detailed experimental protocols to support further research and drug development efforts.

Core Concepts: Mechanism of Action

Stampidine is a prodrug of stavudine, designed to bypass the initial, often rate-limiting, intracellular phosphorylation step required for the activation of many NRTIs.[2][4] As an aryl phosphate derivative, **Stampidine** is able to enter host cells more readily than stavudine.[5]

Intracellular Activation Pathway

Once inside the cell, **Stampidine** undergoes a multi-step enzymatic conversion to its active triphosphate form.



- Hydrolysis: The p-bromophenyl methoxyalaninyl phosphate moiety is cleaved by cellular esterases, such as carboxylesterases, to yield alaninyl-stavudine-monophosphate (ala-STV-MP).[5]
- Conversion to Monophosphate: A phosphoramidase then cleaves the alaninyl group from ala-STV-MP to produce stavudine monophosphate (STV-MP).[5]
- Phosphorylation to Diphosphate: Thymidylate kinase phosphorylates STV-MP to stavudine diphosphate (STV-DP).[1]
- Phosphorylation to Triphosphate: Finally, a nucleoside diphosphate kinase phosphorylates
 STV-DP to the active metabolite, stavudine triphosphate (STV-TP).[1][2]

This active triphosphate metabolite then acts as a competitive inhibitor of HIV-1 reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[4][6]



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Figure 1: Intracellular activation pathway of Stampidine.

Quantitative Data Summary In Vitro Anti-HIV-1 Activity

Stampidine has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including laboratory strains, primary clinical isolates, and drug-resistant variants.



HIV-1 Isolate Type	Stampidine IC50 (nM)	Reference Drug IC50 (nM)	Reference
Zidovudine-Sensitive Clinical Isolates	1.7 ± 0.7	Zidovudine: 3.8 ± 0.1	[5]
NRTI-Resistant Clinical Isolates	8.7 ± 2.7	Zidovudine: 1600 ± 300	[5]
NNRTI-Resistant Clinical Isolates	11.2 ± 6.5	-	[3]
Non-B Subtype Clinical Isolates	1.7 ± 0.7	Stavudine: 240 ± 7	[5]

Table 1: In Vitro Anti-HIV-1 Activity of **Stampidine**. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication. Values are presented as mean \pm standard error.

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal models have shown that **Stampidine** is readily absorbed and metabolized to its active forms.



Species	Dose	Route	Cmax (μM)	AUC (μM·min)	t1/2 (min)	Reference
Mouse	100 mg/kg	IV	172.3 ± 25.8	846 ± 117	3.4 ± 0.2	[2]
Mouse	100 mg/kg	IP	14.0 ± 4.9	309 ± 53	8.5 ± 1.5	[2]
Mouse	100 mg/kg	PO	10.7 ± 3.3 (ala-d4T- MP)	-	-	[2]
Rat	25-50 mg/kg	IP	Micromolar concentrati ons of Stampidine and metabolites achieved	-	-	[1]

Table 2: Pharmacokinetic Parameters of **Stampidine** in Animal Models. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Values are for the parent drug unless otherwise specified.

Safety and Tolerability Profile

Preclinical studies in mice, rats, dogs, and cats have demonstrated a favorable safety profile for **Stampidine**, with no significant toxicity observed at therapeutic doses.[1][6] A first-in-human Phase I clinical trial in HIV-infected adult patients showed that single oral doses of **Stampidine** ranging from 5 to 25 mg/kg were well-tolerated and did not cause dose-limiting toxicity.[7]

A key concern for NRTIs is mitochondrial toxicity, often due to the inhibition of mitochondrial DNA polymerase y. While stavudine has been associated with mitochondrial toxicity, the prodrug design of **Stampidine** may alter its interaction with mitochondrial enzymes.[4][8] However, further specific studies on **Stampidine**'s effect on mitochondrial DNA polymerase y are warranted.[9][10][11][12]

Experimental Protocols



This section provides detailed methodologies for key experiments used in the evaluation of **Stampidine**.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from healthy donors
- Phytohemagglutinin (PHA)
- Interleukin-2 (IL-2)
- HIV-1 viral stock
- Stampidine and reference drugs
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- Microplate reader

Protocol:

- Cell Preparation: Isolate PBMCs from healthy donor blood. Stimulate the cells with PHA for 2-3 days, then culture in media supplemented with IL-2.
- Infection: Plate the stimulated PBMCs in 96-well plates. Infect the cells with a pre-titered amount of HIV-1 stock.
- Drug Treatment: Immediately after infection, add serial dilutions of Stampidine or reference drugs to the wells in triplicate. Include control wells with no drug.
- Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

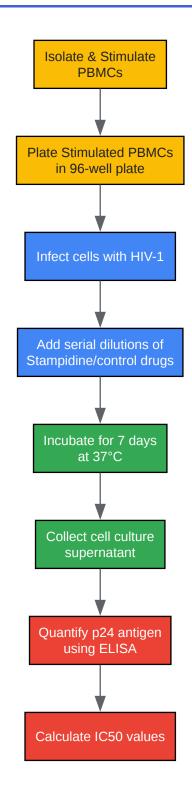
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- Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
- p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[13][14] [15][16][17]
- Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition versus the drug concentration and fitting the data to a dose-response curve.





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Figure 2: Workflow for the p24 Antigen ELISA.

Reverse Transcriptase (RT) Inhibition Assay



This colorimetric assay measures the inhibition of HIV-1 reverse transcriptase activity.[18][19] [20]

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(A) template and Oligo(dT) primer
- · Biotin-dUTP and Digoxigenin-dUTP
- Reaction buffer
- Streptavidin-coated microplate
- Anti-Digoxigenin-Peroxidase (POD) antibody
- POD substrate (e.g., ABTS)
- Stop solution
- · Microplate reader

Protocol:

- Reaction Setup: In a microplate, combine the reaction buffer, Poly(A) template, Oligo(dT) primer, Biotin-dUTP, and Digoxigenin-dUTP.
- Inhibitor Addition: Add serial dilutions of the triphosphate form of Stampidine's active metabolite or control inhibitors.
- Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. Include a no-enzyme control.
- Incubation: Incubate the plate to allow for DNA synthesis.
- Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.



- Detection: Wash the plate and add Anti-Digoxigenin-POD antibody. After another incubation and wash, add the POD substrate.
- Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the percent inhibition of RT activity for each drug concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of Stampidine.[4][13][14][15][21]

Materials:

- Cell line (e.g., PBMCs, CEM-CCRF)
- Stampidine
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol)
- Microplate reader

Protocol:

- Cell Plating: Seed cells in a 96-well plate at a predetermined density.
- Drug Treatment: Add serial dilutions of **Stampidine** to the wells in triplicate. Include untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.



- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Resistance Profile

A significant advantage of **Stampidine** is its potent activity against HIV-1 strains that are resistant to other NRTIs.[5] This includes isolates with multiple thymidine analog mutations (TAMs).[19][22][23][24][25][26][27] The unique activation pathway of **Stampidine** may allow it to circumvent some of the common resistance mechanisms that affect other NRTIs. However, further studies are needed to fully characterize its resistance profile and the potential for the development of resistance to **Stampidine** itself.

Conclusion

Stampidine is a promising anti-HIV-1 drug candidate with a potent and broad spectrum of activity, including against drug-resistant strains. Its unique prodrug design offers potential advantages in terms of intracellular activation and circumvention of some resistance mechanisms. The favorable preclinical and early clinical safety profile further supports its continued development. The detailed methodologies provided in this guide are intended to facilitate further research into this important compound and its potential role in the treatment of HIV-1 infection.

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